molecular formula C7H11N3O B7821300 2-amino-6-propyl-1H-pyrimidin-4-one

2-amino-6-propyl-1H-pyrimidin-4-one

Cat. No.: B7821300
M. Wt: 153.18 g/mol
InChI Key: FSYKBAWAYYELHH-UHFFFAOYSA-N
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Description

2-Amino-6-propyl-1H-pyrimidin-4-one is a pyrimidine derivative characterized by an amino group at position 2, a propyl chain at position 6, and a ketone moiety at position 3. Pyrimidin-4-one scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or intermediates in nucleoside analog synthesis.

Properties

IUPAC Name

2-amino-6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-3-5-4-6(11)10-7(8)9-5/h4H,2-3H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKBAWAYYELHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-propyl-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyrimidin-4-one with propyl halides in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or water-ethanol mixture at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-amino-6-propyl-1H-pyrimidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-propyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-amino-6-propyl-1H-pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-amino-6-propyl-1H-pyrimidin-4-one and related pyrimidinone derivatives:

Compound Name Substituent at Position 6 Molecular Formula CAS Number Key Properties/Applications
2-Amino-6-propyl-1H-pyrimidin-4-one Propyl (C₃H₇) C₇H₁₁N₃O Not provided Moderate lipophilicity; potential kinase inhibition
2-Amino-6-hydrazinyl-1H-pyrimidin-4-one Hydrazinyl (NHNH₂) C₄H₆N₆O 6298-85-7 High reactivity; used in Schiff base synthesis
2-Amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one Aryl amino (C₆H₃ClCH₃-NH) C₁₁H₁₁ClN₄O Not provided Enhanced aromatic interactions; anticancer research
6-Amino-2-methyl-1H-pyrimidin-4-one (dihydrate) Methyl (CH₃) C₅H₇N₃O·2H₂O 2724727 Improved crystallinity; dihydrate form stabilizes structure
2-Amino-6-(hydroxymethyl)-1H-pyrimidin-4-one Hydroxymethyl (CH₂OH) C₅H₇N₃O₂ 253340-48-6 Increased hydrophilicity; pharmaceutical intermediate

Detailed Research Findings

Lipophilicity and Bioavailability

  • The propyl group in 2-amino-6-propyl-1H-pyrimidin-4-one confers higher logP (estimated ~1.8) compared to methyl (logP ~0.5) or hydroxymethyl (logP ~-0.2) analogs, suggesting better passive diffusion across biological membranes .
  • In contrast, the hydrazinyl derivative (logP ~-1.0) exhibits polar characteristics, limiting bioavailability but enabling covalent modifications in synthetic chemistry .

Reactivity and Functionalization

  • The hydrazinyl group in 2-amino-6-hydrazinyl-1H-pyrimidin-4-one facilitates condensation reactions with carbonyl compounds, forming hydrazones for metal coordination or prodrug design .
  • The aryl amino substituent in 2-amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one enhances π-π stacking with biological targets, as seen in kinase inhibition studies .

Solubility and Formulation

  • The hydroxymethyl analog (253340-48-6) demonstrates superior aqueous solubility (>50 mg/mL) due to hydrogen bonding, making it suitable for intravenous formulations .
  • The dihydrate form of 6-amino-2-methyl-1H-pyrimidin-4-one improves thermal stability, critical for long-term storage in solid dosage forms .

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